2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a pyrazolyl-pyridine moiety
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole and pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Pyrazole and pyridine derivatives are known to be involved in a variety of biological processes, suggesting that this compound may also have diverse biochemical impacts .
Pharmacokinetics
The presence of fluorine in the molecule could potentially enhance its metabolic stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound can be used as a probe to study biological pathways and interactions.
Materials Science: It may be utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridin-2-amine
Uniqueness
2-chloro-4-fluoro-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to its specific substitution pattern and the presence of both pyrazolyl and pyridine moieties. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-14-11-12(19)4-5-13(14)17(24)21-8-10-23-9-6-16(22-23)15-3-1-2-7-20-15/h1-7,9,11H,8,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGYUXUUKKOECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.